1,1,1-Trifluoro-3-methylbutan-2-ol
Overview
Description
1,1,1-Trifluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C5H9F3O and a molecular weight of 142.12 g/mol . It is a colorless liquid with a strong aromatic odor and is soluble in water and most organic solvents . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1,1,1-Trifluoro-3-methylbutan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl trifluoroacetate with isopropylmagnesium bromide in diethyl ether . Another method involves the dehydrofluorination of 3,3,3-trifluoropropanol with 2-methyl-2-butanol . These reactions typically require controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trifluoro-3-methylbutan-2-one.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include like potassium permanganate and like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methylbutan-2-ol involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a substrate in enzymatic reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-methylbutan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-butanone: Similar in structure but differs in the position of the functional group.
1,1,1-Trifluoro-3-methylbutan-2-one: An oxidized form of the compound.
1,1,1-Trifluoro-2-methyl-2-propanol: Another fluorinated alcohol with different properties. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIWJHHQCNHQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464640 | |
Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-02-5 | |
Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 382-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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